4,4,5,5,5-pentafluoropentane-1-sulfonamide
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Overview
Description
4,4,5,5,5-Pentafluoropentane-1-sulfonamide is an organofluorine compound characterized by the presence of five fluorine atoms attached to a pentane backbone, with a sulfonamide group at the terminal position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-pentafluoropentane-1-sulfonamide typically involves the following steps:
Fluorination: Starting with a suitable pentane derivative, fluorination is carried out using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms.
Sulfonamide Formation: The fluorinated pentane is then reacted with a sulfonamide precursor, such as chlorosulfonamide, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are crucial for achieving high yields and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoropentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and lubricants, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4,5,5,5-pentafluoropentane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The sulfonamide group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoropentane-1-thiol: Similar in structure but with a thiol group instead of a sulfonamide, used in different chemical reactions and applications.
4,4,5,5,5-Pentafluoropentane-1-ol: Contains a hydroxyl group, making it useful in the synthesis of fluorinated alcohols and ethers.
Uniqueness: 4,4,5,5,5-Pentafluoropentane-1-sulfonamide is unique due to its combination of fluorine atoms and a sulfonamide group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
906097-31-2 |
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Molecular Formula |
C5H8F5NO2S |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentane-1-sulfonamide |
InChI |
InChI=1S/C5H8F5NO2S/c6-4(7,5(8,9)10)2-1-3-14(11,12)13/h1-3H2,(H2,11,12,13) |
InChI Key |
BOOCWNDQGIQNIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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